

Computational Design and Predictive Bioactivity Profiling of Novel Benzamide Analogues

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Compound of Interest

Compound Name: 2-Methyl-N-(o-tolyl)benzamide

CAS No.: 22978-49-0

Cat. No.: B181321

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Executive Summary: The Benzamide Versatility

The benzamide scaffold (

) represents a privileged structure in medicinal chemistry, exhibiting a unique "chameleon-like" bioactivity profile depending on its substitution pattern. While historically recognized for Dopamine

antagonism (e.g., Sulpiride, Amisulpride), recent structural optimization has repositioned benzamides as potent, isoform-selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275).

This guide provides a technical roadmap for designing novel benzamide analogues, moving from in silico pharmacophore modeling to predicted bioactivity profiling, and finally to in vitro validation protocols.

Pharmacophore Architecture & Design Logic

The Structural Bifurcation

To predict bioactivity accurately, one must first define the target class based on the "Warhead" vs. "Cap" architecture.

Feature	HDAC Inhibitor (Class I)	Dopamine Antagonist ()
Core Scaffold	N-(2-aminophenyl)benzamide	2-methoxy-5-sulfamoylbenzamide
Primary Interaction	Zinc Chelation: The 2-amino group and carbonyl oxygen chelate the ion in the catalytic pocket.	Salt Bridge: Basic nitrogen (pyrrolidine/piperidine) interacts with Asp114 (D2) or Asp110 (D3).
Key Residue	Tyr306 (HDAC1) – Hydrogen bonding.	Ser193/Phe389 – Orthosteric binding.
Design Goal	Maximize residence time (slow-tight binding).	Maximize BBB penetration & receptor selectivity.

Rationale for Novel Analogues

Current research focuses on 2-substituted aminobenzamides. Unlike hydroxamic acids (e.g., Vorinostat), which are pan-HDAC inhibitors with potential mutagenicity, benzamides offer Class I selectivity (HDAC 1, 2, 3) and superior metabolic stability.

Design Hypothesis: Introducing hydrophobic heteroaromatic linkers at the 4-position of the benzamide cap group will enhance interaction with the rim of the HDAC active site, improving potency (

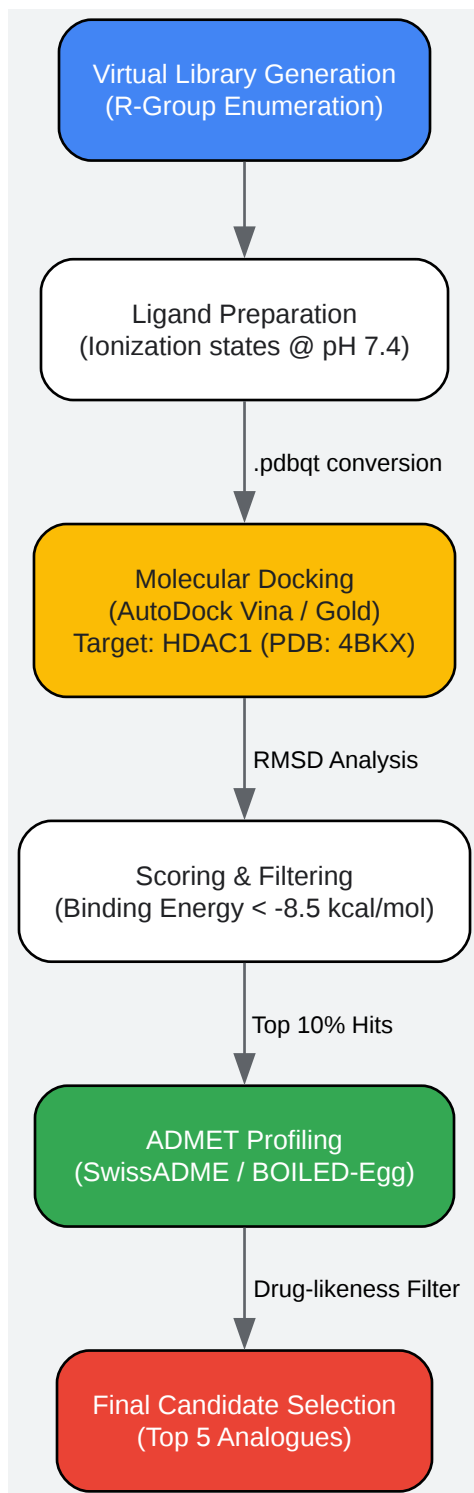
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In Silico Prediction Workflow

Objective: To filter a virtual library of 1,000+ analogues down to 5-10 high-probability candidates.

Computational Pipeline

The following diagram outlines the logical flow from library generation to hit selection.



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Figure 1: In silico hit-to-lead workflow for benzamide analogues.

Protocol: Molecular Docking & Scoring

- Protein Prep: Retrieve HDAC1 crystal structure (e.g., PDB ID: 4BKX or 5ICN). Remove water molecules; add polar hydrogens.
- Grid Generation: Center the grid box on the co-crystallized ligand (MS-275) or the Zinc ion (\AA).
- Docking Parameters:
 - Software: AutoDock Vina or Schrödinger Glide.
 - Exhaustiveness: 8 (Standard) to 32 (High precision).
 - Constraint: Define a distance constraint (2.0–2.5 \AA) between the benzamide carbonyl oxygen and the zinc ion to enforce the pharmacophore.
- Success Criteria:
 - Binding Energy: ≤ -7 kcal/mol.
 - RMSD: ≤ 2.0 \AA relative to the reference ligand pose.

ADMET Profiling & Bioavailability

For benzamides targeting CNS disorders (via Dopamine) or glioblastoma (via HDAC), Blood-Brain Barrier (BBB) penetration is non-negotiable.

Tool: SwissADME (SIB Swiss Institute of Bioinformatics).

Key Predicted Metrics

Summarize predictions in a comparative table.

Property	Metric	Ideal Range	Benzamide Prediction (Avg)
Lipophilicity	Log (XLOGP3)	2.0 – 4.0	2.8 – 3.5
Solubility	Log (ESOL)	> -4.0	-3.2 (Moderately Soluble)
BBB Permeation	BOILED-Egg Model	Yolk (Yellow)	High Probability
P-gp Substrate	P-gp binding	No	No (Avoids efflux)
CYP Inhibition	CYP3A4/2D6	No/Low	Low (Structure dependent)

Interpretation: A benzamide with a LogP > 4.5 will likely fail due to poor solubility and high non-specific binding. Conversely, high polarity (TPSA > 90 Å²) will prevent BBB crossing.

Experimental Validation Protocols

Once predictions are finalized, the top candidates must be synthesized and tested.

Synthesis: Microwave-Assisted Amide Coupling

Rationale: Traditional reflux methods for benzamides are slow (12-24h). Microwave irradiation accelerates this to minutes, improving yield and purity.

Reaction: Substituted benzoic acid + o-phenylenediamine

N-(2-aminophenyl)benzamide.

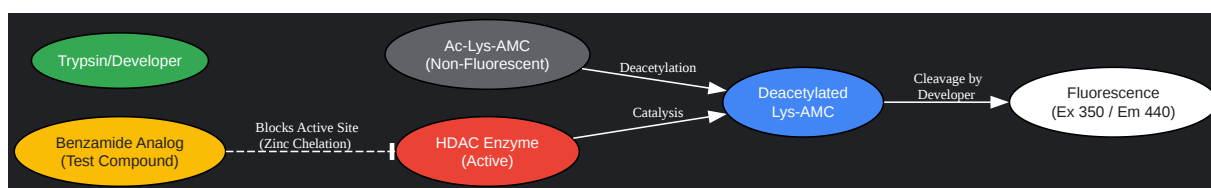
- Activation: Dissolve substituted benzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at RT for 10 min.
- Coupling: Add o-phenylenediamine (1.1 eq).
- Irradiation: Seal tube. Irradiate at 100°C, 150W for 15 minutes.

- Workup: Dilute with ice water. The benzamide precipitate is filtered, washed with , and recrystallized from ethanol.

Bioassay: HDAC Fluorometric Activity Assay

Rationale: This assay uses an acetylated lysine substrate coupled to a fluorophore. Deacetylation by HDAC sensitizes the substrate to a developer, releasing the fluorophore.

Diagram: The Assay Mechanism



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Figure 2: Mechanism of the Fluorometric HDAC Activity Assay.

Step-by-Step Protocol:

- Preparation: Dilute benzamide analogues in DMSO (Final conc. 0.1% DMSO). Prepare HeLa nuclear extract (source of HDACs) in assay buffer (Tris-HCl, pH 8.0).
- Incubation:
 - Add 10 μ L inhibitor (various concentrations) to 96-well plate.
 - Add 15 μ L HeLa extract. Incubate 10 min at 37°C.
- Reaction:
 - Add 25 μ L Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC).
 - Incubate 30-60 min at 37°C.

- Development:
 - Add 50 μ L Lysine Developer (stops HDAC reaction, cleaves fluorophore).
 - Incubate 15 min at RT.
- Measurement: Read fluorescence on a plate reader (Ex: 350-380 nm, Em: 440-460 nm).
- Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration]. Calculate using non-linear regression (Sigmoidal dose-response).

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